4-Fluorobicyclo[2.2.2]octan-1-amine
Overview
Description
4-Fluorobicyclo[2.2.2]octan-1-amine is a useful research compound. Its molecular formula is C8H14FN and its molecular weight is 143.205. The purity is usually 95%.
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Scientific Research Applications
Selectfluor in Deprotection and Synthesis
Selectfluor, a fluorinating agent related to 4-Fluorobicyclo[2.2.2]octan-1-amine, showcases remarkable versatility in organic synthesis. Its application extends to the chemoselective deprotection of N-t-Butyloxycarbonyl (Boc) group from doubly protected amines. This process is advantageous due to its mild, operationally simple, and chemoselective nature. Moreover, it has been employed in one-step synthesis of significant pharmaceutical compounds like purine derivatives (Zeng et al., 2018).
Regioselective Functionalization
The reagent's efficacy is further highlighted in the regioselective iodination of aryl amines, achieved by employing 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate. This method offers a straightforward route for iodination, working efficiently either in solution or under solvent-free conditions (Alikarami et al., 2015).
Fluorination in Organic Synthesis
The utility of N-Fluoro amines and their analogues, akin to this compound, in organic synthesis is noteworthy. These reagents, categorized into neutral and ionic types, exhibit diverse fluorinating activities influenced by their structure and solvent interaction. Their ability to fluorinate various organic compounds underlines their significance in organic synthesis, offering alternatives to traditional fluorinating agents (Furin & Fainzil’berg, 2000).
DABCO-Based Catalysts in Organic Reactions
DABCO-based ionic liquids, structurally related to this compound, serve as recyclable catalysts in aza-Michael addition reactions under solvent-free conditions. These catalysts have proven to be highly efficient and can be reused multiple times while retaining their catalytic activity, underscoring their potential in sustainable organic synthesis (Ying et al., 2014).
Antiprotozoal Properties
Compounds structurally similar to this compound, like diaryl-substituted bicyclic amines, have demonstrated antiprotozoal properties against pathogens responsible for diseases like malaria and sleeping sickness. This finding indicates the potential of these compounds in developing new therapeutic agents against these diseases (Weis & Seebacher, 2009).
Safety and Hazards
The safety information for 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively.
Properties
IUPAC Name |
4-fluorobicyclo[2.2.2]octan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN/c9-7-1-4-8(10,5-2-7)6-3-7/h1-6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPHMWMHKQUAIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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